molecular formula C18H22N4O2 B2513897 N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 2034448-31-0

N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2513897
CAS No.: 2034448-31-0
M. Wt: 326.4
InChI Key: PCQRRQVIWBHPCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

In the current work, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Molecular Interactions and Structure-Activity Relationships

  • Cannabinoid Receptor Antagonists : A study on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists highlighted the importance of specific structural features for potent activity. These features include a para-substituted phenyl ring, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. This research is foundational in understanding how modifications in the molecular structure can influence the interaction with cannabinoid receptors (Lan et al., 1999).

  • Molecular Interaction Analysis : Another study performed a detailed molecular interaction analysis of a cannabinoid receptor antagonist, revealing insights into the conformations and steric binding interactions with the receptor. This research contributes to the pharmacological understanding of how structural elements of compounds can affect their receptor binding and activity (Shim et al., 2002).

Applications in Material Science and Chemistry

  • Cocrystallization Studies : Research into the cocrystallization behavior of isomeric pyridine carboxamides with antitubercular drugs has shed light on the steric and electrostatic compatibility between molecules, influencing their intermolecular interactions. This study is valuable for the development of pharmaceutical formulations and materials science applications (Prasad et al., 2015).

  • Synthesis and Biological Activities : The microwave-assisted synthesis of new pyrazolopyridines and their evaluation for antioxidant, antitumor, and antimicrobial activities demonstrate the compound's relevance in medicinal chemistry and drug development (El‐Borai et al., 2013).

Advanced Synthesis Techniques

  • Automated Flow Preparation : A study on the automated flow preparation of piperazine-2-carboxamide showcases the integration of new technologies in chemical synthesis, offering a faster and more efficient method for producing compounds with potential pharmacological applications (Ingham et al., 2014).

Properties

IUPAC Name

N-(2-phenylethyl)-3-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(21-9-8-15-5-2-1-3-6-15)22-12-4-7-16(14-22)24-17-13-19-10-11-20-17/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQRRQVIWBHPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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